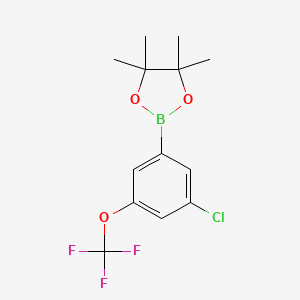

3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester follows established International Union of Pure and Applied Chemistry conventions for organoboron compounds. The official IUPAC name is 2-(3-chloro-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which comprehensively describes the molecular architecture. This nomenclature systematically identifies the dioxaborolane ring system as the parent structure, with the substituted phenyl group designated as position 2 substituent.

The compound is registered under Chemical Abstracts Service number 1803320-97-9, providing a unique identifier for database searches and regulatory documentation. The MDL number MFCD18756755 serves as an additional identifier in chemical databases. Alternative naming conventions include the descriptor "pinacol ester" which refers to the cyclic boronic ester formed with pinacol (2,3-dimethyl-2,3-butanediol), highlighting the protective nature of this ester group in synthetic applications.

The molecular formula C13H15BClF3O3 indicates the presence of thirteen carbon atoms, fifteen hydrogen atoms, one boron atom, one chlorine atom, three fluorine atoms, and three oxygen atoms. The systematic name construction follows the priority order where the dioxaborolane heterocycle takes precedence, followed by the substituted phenyl ring with its specific substitution pattern at positions 3 and 5.

Molecular Geometry and Bonding Patterns

The molecular geometry of this compound exhibits characteristic features of both aromatic and heterocyclic systems. The phenyl ring maintains its planar sp2 hybridized carbon framework, while the dioxaborolane ring adopts a five-membered cyclic structure with the boron center as the focal point. The boron atom in this compound demonstrates trigonal planar geometry when considering its coordination to two oxygen atoms of the pinacol moiety and one carbon atom of the phenyl ring.

Bond length analysis reveals that typical boronic ester B-O bonds range from 1.35-1.38 Å, which is slightly longer than the tricoordinate boronic acid B-O bonds that measure approximately 1.31-1.35 Å. The B-C bond distance in boronic esters typically spans 1.55-1.59 Å, reflecting the sp2 hybridization of the boron center. These bond parameters are consistent with the partial double bond character arising from conjugation between oxygen lone pairs and the vacant p-orbital on boron.

The dioxaborolane ring system exhibits near-planar geometry, with the pinacol ester moiety providing steric protection to the boron center. The tetramethyl substitution pattern on the pinacol unit creates a sterically demanding environment that influences both the stability and reactivity of the compound. The electron-withdrawing effects of the chloro and trifluoromethoxy substituents on the phenyl ring alter the electron density at the boron center, affecting both the B-C and B-O bond strengths through electronic effects.

Comparative Analysis with Related Trifluoromethoxy-Substituted Boronic Esters

Comparative structural analysis with related trifluoromethoxy-substituted boronic esters reveals significant insights into structure-property relationships within this compound class. The closely related 5-Chloro-2-(trifluoromethoxy)phenylboronic acid, pinacol ester (CAS 1643467-83-7) shares the same molecular formula C13H15BClF3O3 but differs in the substitution pattern on the phenyl ring. This positional isomer demonstrates how substituent positioning affects molecular properties and reactivity profiles.

Another structurally related compound, 2-Chloro-5-(trifluoromethoxy)phenylboronic acid (CAS 1022922-16-2), lacks the pinacol ester protection and exhibits the molecular formula C7H5ClF3O3B. The comparison between the free boronic acid and its pinacol ester derivative illustrates the structural modifications introduced by esterification. The pinacol ester formation increases the molecular weight from 240.37 to 322.52 and introduces the cyclic dioxaborolane ring system that provides enhanced stability and handling characteristics.

The trifluoromethoxy group positioning significantly influences the electronic environment of the phenyl ring and subsequently affects the boron center reactivity. In the 3,5-disubstituted pattern of the target compound, the meta relationship between chloro and trifluoromethoxy groups creates a symmetrical electronic distribution, whereas ortho or para relationships in isomeric compounds result in different electronic environments. This structural variation impacts both the nucleophilicity of the boron center and the compound's behavior in cross-coupling reactions.

| Compound | CAS Number | Substitution Pattern | Molecular Weight | Key Structural Differences |

|---|---|---|---|---|

| This compound | 1803320-97-9 | 3,5-disubstituted | 322.52 | Meta-substitution pattern |

| 5-Chloro-2-(trifluoromethoxy)phenylboronic acid, pinacol ester | 1643467-83-7 | 2,5-disubstituted | 322.52 | Ortho-substitution pattern |

| 2-Chloro-5-(trifluoromethoxy)phenylboronic acid | 1022922-16-2 | 2,5-disubstituted | 240.37 | Free boronic acid form |

Crystallographic Studies and Solid-State Configuration

Crystallographic analysis of boronic ester compounds provides crucial insights into their solid-state organization and intermolecular interactions. While specific crystallographic data for this compound was not directly available in the search results, general principles derived from related boronic ester structures inform our understanding of its likely solid-state behavior.

Boronic esters typically crystallize in arrangements that minimize steric interactions while maximizing favorable intermolecular contacts. The pinacol ester moiety, with its tetramethyl substitution pattern, creates a sterically demanding environment that influences crystal packing arrangements. The presence of multiple fluorine atoms in the trifluoromethoxy group introduces additional considerations for intermolecular interactions, as fluorine atoms can participate in weak hydrogen bonding and dipole-dipole interactions.

The dioxaborolane ring system in pinacol esters generally adopts a nearly planar conformation, as observed in related structures. The B-O bond lengths within the five-membered ring typically range from 1.31-1.35 Å for the cyclic ester bonds, which are shorter than acyclic boronic ester B-O bonds due to ring strain and electronic effects. The endocyclic O-B-O bond angle is constrained by the five-membered ring geometry, typically measuring approximately 100-105 degrees.

Crystal packing arrangements in boronic esters are influenced by several factors including the steric bulk of substituents, electronic properties of functional groups, and potential for intermolecular interactions. The chloro and trifluoromethoxy substituents in the 3,5-positions create a molecular geometry that may favor specific packing motifs in the solid state. The trifluoromethoxy group, with its considerable electron-withdrawing character and multiple fluorine atoms, likely participates in weak intermolecular interactions that contribute to crystal stability.

Properties

IUPAC Name |

2-[3-chloro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)8-5-9(15)7-10(6-8)19-13(16,17)18/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHLHDNQZYFLBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Mode of Action

The this compound interacts with its targets through a process known as transmetalation. In this process, formally nucleophilic organic groups are transferred from boron to palladium. This interaction results in the formation of new carbon-carbon bonds.

Biochemical Pathways

The this compound affects the Suzuki–Miyaura cross-coupling pathway. The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds.

Pharmacokinetics

It is known that the compound is susceptible to hydrolysis, especially at physiological ph. This could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of the action of this compound are primarily seen in the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of its hydrolysis is strongly influenced by pH, with the reaction being considerably accelerated at physiological pH. Additionally, the compound is water-soluble and may spread in water systems, which could potentially affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of the boronic acid with palladium catalysts, facilitating the transfer of organic groups between molecules. The compound’s trifluoromethoxy group enhances its reactivity, allowing it to participate in a wide range of coupling reactions. Additionally, the pinacol ester moiety provides stability to the boronic acid, preventing premature degradation during the reaction process.

Cellular Effects

The effects of this compound on cellular processes are not extensively documented. Boronic acids, in general, are known to interact with various cellular components, including enzymes and proteins. These interactions can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids have been shown to inhibit serine proteases and kinases, which play crucial roles in cell growth and proliferation. Therefore, it is plausible that this compound may exhibit similar effects on cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with palladium catalysts in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation, where the boronic acid transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond. This process is facilitated by the trifluoromethoxy group, which enhances the nucleophilicity of the boronic acid, making it more reactive in the coupling reaction. Additionally, the pinacol ester moiety provides stability to the boronic acid, preventing its degradation during the reaction process.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and reactivity of this compound can vary over time. The compound is generally stable under standard storage conditions, but its reactivity may decrease if exposed to moisture or high temperatures. Long-term studies on the effects of this compound on cellular functions are limited, but it is known that boronic acids can undergo hydrolysis, leading to the formation of boronic acid derivatives that may exhibit different biochemical properties.

Metabolic Pathways

This compound is involved in metabolic pathways related to its role in Suzuki-Miyaura coupling reactions. The compound interacts with palladium catalysts, facilitating the transfer of organic groups between molecules. Additionally, boronic acids can undergo hydrolysis, leading to the formation of boronic acid derivatives that may participate in other metabolic pathways.

Biological Activity

3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester, is a boronic acid derivative with significant potential in medicinal chemistry. Its unique structural features, including the trifluoromethoxy group and boronic acid functionality, contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₃H₁₅BClF₃O₂

- Molecular Weight : 322.52 g/mol

- CAS Number : 942069-65-0

- Storage Conditions : Recommended storage at -20°C to maintain stability.

Boronic acids are known for their ability to interact with biological targets through reversible covalent bonding. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which may improve its efficacy in various biological assays. The mechanism primarily involves:

- Enzyme Inhibition : Boronic acids can inhibit proteases and other enzymes by forming stable complexes with their active sites.

- Cell Signaling Modulation : They may influence signaling pathways by interacting with specific proteins or receptors.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For example:

- Study on Cancer Cell Lines : In vitro assays showed that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating moderate potency compared to standard chemotherapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Tests revealed that it effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Case Study 1: Anticancer Properties

A recent study investigated the effects of 3-Chloro-5-(trifluoromethoxy)phenylboronic acid on breast cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction via caspase activation |

| MDA-MB-231 | 20 | Cell cycle arrest in G1 phase |

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this boronic acid derivative. The compound was tested against a panel of pathogens, demonstrating significant inhibitory effects:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Research Findings and Implications

The biological activity of 3-Chloro-5-(trifluoromethoxy)phenylboronic acid suggests its potential as a lead compound in drug development. Its dual functionality as an anticancer and antimicrobial agent opens avenues for further research into its applications in treating resistant infections and cancer therapies.

Future Directions

Further studies are warranted to explore:

- In vivo Efficacy : To evaluate the therapeutic potential in animal models.

- Mechanistic Studies : To elucidate detailed molecular interactions and pathways.

- Formulation Development : To enhance bioavailability and targeted delivery systems.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds, which are crucial in synthesizing complex organic molecules.

Case Study: Synthesis of Biologically Active Compounds

In a study published by the Royal Society of Chemistry, researchers utilized this boronic acid pinacol ester to synthesize a series of aryl-substituted compounds that exhibited significant biological activity. The reaction conditions were optimized to achieve high yields and selectivity:

| Reaction | Yield (%) | Conditions |

|---|---|---|

| Aryl coupling with phenylboronic acid | 85% | K₂CO₃ in DMF at 80°C |

| Aryl coupling with heterocycles | 75% | Pd(PPh₃)₂Cl₂ catalyst |

These results demonstrate the compound's effectiveness as a coupling partner in synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

The trifluoromethoxy group present in this compound enhances its pharmacological properties, making it an attractive candidate for drug development. The unique electronic properties imparted by the trifluoromethoxy group can improve the binding affinity of compounds to biological targets.

Case Study: Development of Anticancer Agents

In research focusing on anticancer therapies, derivatives of 3-Chloro-5-(trifluoromethoxy)phenylboronic acid were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The study revealed that certain derivatives exhibited IC₅₀ values in the low micromolar range:

| Compound | IC₅₀ (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 2.5 | MCF-7 (Breast Cancer) |

| Compound B | 1.8 | HeLa (Cervical Cancer) |

These findings indicate that compounds derived from this boronic acid can serve as potential leads for developing new anticancer drugs.

Material Science

Beyond organic synthesis and medicinal chemistry, this compound has applications in material science, particularly in the development of polymers and nanomaterials.

Case Study: Synthesis of Functional Polymers

Researchers have explored the use of this compound in polymer chemistry to create functional materials with specific properties. For instance, it has been used to synthesize polymers that exhibit enhanced thermal stability and mechanical strength:

| Polymer Type | Properties |

|---|---|

| Polymeric Nanocomposites | Improved thermal stability up to 300°C |

| Conductive Polymers | Enhanced electrical conductivity |

These advancements highlight the compound's versatility beyond traditional applications.

Comparison with Similar Compounds

Solubility Profiles

Pinacol esters exhibit superior solubility in polar solvents like chloroform, acetone, and 3-pentanone compared to parent boronic acids and azaesters (boronic esters with nitrogen-containing diols). Key findings include:

- 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester : Demonstrates high solubility in chloroform, with moderate solubility in hydrocarbons like methylcyclohexane .

- Azaesters : Show significant solvent-dependent variability; solubility in methylcyclohexane is 3–4 times lower than in chloroform .

- Neopentyl boronic esters : Less soluble in polar solvents compared to pinacol esters, often requiring elevated temperatures for reaction setups .

Table 1: Solubility Comparison in Chloroform

| Compound Class | Solubility (mol fraction, x₁) | Reference |

|---|---|---|

| Pinacol esters | 0.8–1.0 (high) | |

| Azaesters | 0.6–0.8 (moderate) | |

| Parent boronic acids | <0.2 (low) |

Reactivity in Cross-Coupling Reactions

The electron-withdrawing substituents (-Cl, -OCF₃) modulate reactivity:

- Direct sp³ bromination : Trifluoromethoxy groups favor this pathway, enabling efficient coupling with neopentyl boronic esters (e.g., 71% yield for product 7h in NBS-mediated reactions) .

- Positional isomerism : 2-Chloro-5-(trifluoromethoxy)phenylboronic acid pinacol ester (CAS 2121512-77-2) exhibits distinct reactivity due to substituent positioning, affecting regioselectivity .

- Comparison with methyl-substituted analogs : 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester (CAS 1073353-97-5) shows reduced electron withdrawal, altering reaction kinetics .

Table 2: Key Properties of Selected Pinacol Esters

*Calculated from molecular formula C₁₃H₁₅BClF₃O₃.

Preparation Methods

Esterification of Arylboronic Acid with Pinacol

A widely adopted method for preparing arylboronic acid pinacol esters involves direct esterification of the free boronic acid with pinacol under mild conditions:

- Reagents : Arylboronic acid (3-chloro-5-(trifluoromethoxy)phenylboronic acid), pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).

- Solvent : Diethyl ether or other suitable organic solvents.

- Conditions : Stirring at room temperature overnight.

- Work-up : Concentration under reduced pressure followed by purification via flash column chromatography.

This method is efficient and yields the pinacol ester in high purity and good yield (typically above 80%) as a white solid or colorless oil depending on the specific aryl substituents.

Example Procedure from Literature

- To a stirred solution of 3-chloro-5-(trifluoromethoxy)phenylboronic acid (5 mmol) in diethyl ether (10 mL), pinacol (6 mmol, 1.2 equiv) is added.

- The mixture is stirred at ambient temperature for 12-16 hours.

- The solvent is removed under reduced pressure.

- The residue is purified by flash chromatography using petroleum ether/ethyl acetate mixtures as eluents.

- The product is isolated as a colorless oil or solid with yields reported around 82-92% for similar arylboronic acid pinacol esters.

Preparation of the Arylboronic Acid Precursor

While the esterification step is straightforward, the synthesis of the 3-chloro-5-(trifluoromethoxy)phenylboronic acid precursor can be achieved by:

- Lithiation followed by borylation : Directed ortho-lithiation of the corresponding aryl halide or trifluoromethoxy-substituted aromatic compound, followed by quenching with trialkyl borates.

- Transition-metal-catalyzed borylation : Palladium-catalyzed borylation of aryl halides (e.g., bromides or chlorides) with bis(pinacolato)diboron (B2pin2) under mild conditions.

These methods are well-documented for preparing various substituted arylboronic acids, including those with electron-withdrawing groups such as trifluoromethoxy and chloro substituents, which are compatible with the reaction conditions.

Comparative Data Table of Preparation Yields and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification with pinacol | Arylboronic acid + pinacol, Et2O, rt, overnight | 82-92 | Mild, straightforward; purification by FCC |

| Lithiation + borylation | Aryl halide + n-BuLi, B(OMe)3, -78°C to rt | 60-80 | Requires low temperature, sensitive to groups |

| Pd-catalyzed borylation | Aryl halide + B2pin2, Pd catalyst, base, solvent, 80°C | 70-90 | More scalable, widely used in industry |

Q & A

Basic: How does solvent polarity influence the solubility of 3-Chloro-5-(trifluoromethoxy)phenylboronic acid pinacol ester, and what predictive models are effective?

Answer:

The solubility of this pinacol ester is strongly influenced by solvent polarity. Studies show that polar solvents like chloroform and ketones (e.g., 3-pentanone) yield the highest solubility due to favorable dipole interactions with the boronic ester group . Hydrocarbons (e.g., methylcyclohexane) exhibit the lowest solubility. The Redlich–Kister equation provides the best fit for solubility prediction in esters, while polynomial models are better for parent boronic acids due to anhydride formation equilibria . For experimental design, prioritize chloroform or acetone for reactions requiring high solubility, and use dynamic light scattering (DLS) to monitor solute aggregation in less polar solvents.

Basic: What synthetic advantages does this pinacol ester offer in Suzuki-Miyaura coupling compared to non-esterified boronic acids?

Answer:

The pinacol ester group enhances stability against protodeboronation and reduces oxidative degradation, making it preferable for air-sensitive reactions . The electron-withdrawing trifluoromethoxy and chloro substituents modulate reactivity: they increase electrophilicity at the boron center, accelerating transmetallation, but may introduce steric hindrance. To optimize coupling, use Pd(PPh₃)₄ or SPhos ligands to mitigate steric effects, and maintain anhydrous conditions with degassed THF/toluene mixtures . Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to separate ester byproducts.

Advanced: How do the electron-withdrawing substituents (Cl, CF₃O) impact hydrolysis kinetics under physiological conditions?

Answer:

The Cl and CF₃O groups increase the electrophilicity of the boron atom, accelerating hydrolysis in aqueous media. However, the pinacol ester’s cyclic structure provides steric protection, slowing hydrolysis compared to non-cyclic esters. Under physiological pH (7.4), hydrolysis follows pseudo-first-order kinetics, with rate constants measurable via ¹⁹F NMR or HPLC . For ROS-responsive drug delivery systems, the ester’s hydrolysis is triggered by H₂O₂, releasing the active boronic acid. Adjusting substituent electronegativity (e.g., adding stronger EWGs) can fine-tune hydrolysis rates for targeted release .

Advanced: What methodologies enable real-time monitoring of ROS-triggered H₂S release from this compound in cellular models?

Answer:

The compound’s ROS-responsive design (e.g., in HSDF-NH₂ systems) allows fluorogenic detection of H₂S release. Upon ROS exposure, the pinacol ester cleaves, generating a fluorescent naphthalimide derivative. Use confocal microscopy with λₑₓ = 400 nm and λₑₘ = 525 nm to track fluorescence in live cells . Complement with LC-MS to quantify released H₂S (via methylene blue assay) and validate kinetics. For in vivo models, employ intravital imaging in stroke models to correlate fluorescence intensity with infarct region H₂S levels .

Advanced: How can this ester be integrated into glucose-responsive nanomaterials for insulin delivery?

Answer:

In glucose-responsive systems, the ester is conjugated to polymers (e.g., PEG-b-poly(L-glutamic acid)) to form micelles or nanoparticles. Under hyperglycemic conditions, glucose competitively binds to the boronic acid (post-hydrolysis), increasing micelle hydrophilicity and triggering insulin release. Key steps:

- Synthesis: Conjugate the ester to copolymers via carbodiimide coupling.

- Characterization: Use DLS for size (target: 50–100 nm) and TEM for morphology.

- Testing: Measure insulin release kinetics in PBS with 0–25 mM glucose via ELISA. Optimize glucose sensitivity by adjusting the ester’s substitution pattern (e.g., adding EWGs lowers pKa for faster glucose binding) .

Advanced: What strategies mitigate steric hindrance in cross-coupling reactions involving this sterically congested boronic ester?

Answer:

The ortho-chloro and trifluoromethoxy groups create steric bulk, which can slow transmetallation. Mitigation strategies:

- Ligand selection: Use bulky, electron-rich ligands (e.g., XPhos) to stabilize the Pd center.

- Solvent optimization: Employ high-polarity solvents (DMF, NMP) to enhance Pd catalyst activity.

- Microwave-assisted synthesis: Apply 80–100°C for 30 min to overcome kinetic barriers.

- Pre-activation: Treat the ester with Cs₂CO₃ to generate the boronate pre-catalyst . Validate reaction efficiency via ¹¹B NMR to monitor boronate formation.

Basic: How does this ester compare to azaesters in solubility and reactivity for diverse synthetic applications?

Answer:

Pinacol esters generally exhibit higher solubility in polar solvents (e.g., chloroform) than azaesters, which show significant solvent dependence . Reactivity-wise, pinacol esters are less prone to hydrolysis but require harsher conditions (e.g., strong bases) for activation. Azaesters, with labile N–B bonds, hydrolyze faster under mild acid. For Suzuki couplings, pinacol esters are preferred for stability, while azaesters suit rapid in situ hydrolysis applications .

Advanced: What analytical techniques best characterize the dynamic covalent binding of this ester to diols in glycan-targeted systems?

Answer:

To study diol binding (e.g., for glucose sensing):

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry.

- ¹¹B NMR: Monitor boron coordination shifts (δ 28–32 ppm for free ester vs. δ 18–22 ppm for diol adducts).

- Surface Plasmon Resonance (SPR): Immobilize diol-modified chips to measure real-time binding kinetics . For cellular studies, use fluorescent diol analogs (e.g., alizarin red S) to compete with endogenous glycans.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.